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Compound of Interest

Compound Name: potassium;methanesulfonate

Cat. No.: B7802857

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium
methanesulfonate (CH3KOsS), a compound of interest in various chemical and pharmaceutical
applications. This document details the precise atomic arrangement, synthesis, and the
experimental procedures used to elucidate its three-dimensional structure, presenting
guantitative data in a clear, tabular format for ease of reference and comparison.

Crystallographic and Structural Properties

Potassium methanesulfonate crystallizes in the tetragonal system, characterized by a complex
arrangement of potassium and methanesulfonate ions within the unit cell.[1][2] The structure
was determined by single-crystal X-ray diffraction, revealing key insights into the coordination
environments and bonding interactions.

Crystal Data and Structure Refinement

The fundamental crystallographic parameters for potassium methanesulfonate, determined at a
temperature of 150 K, are summarized in the table below.
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Parameter Value
Empirical Formula CHsKOsS
Formula Weight 134.20
Crystal System Tetragonal
Space Group 14/m

a (A) 13.3179 (4)
b (A) 13.3179 (4)
c (A 5.9239 (2)
a(°) 90

B () 90

y () 90

Volume (A3) 1050.11 (6)
z 12

Density (calculated) (Mg/m?3) 2.548
Absorption Coefficient (mm™1) 2.293
F(000) 816

Atomic Coordinates and Equivalent Isotropic

Displacement Parameters

The following table details the fractional atomic coordinates and equivalent isotropic

displacement parameters (U(eq)) for each atom in the asymmetric unit of potassium

methanesulfonate.

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Atom X y z U(eq) (A2
K1 0.5000 0.5000 0.5000 0.0210 (2)
K2 0.20813 (4) 0.08831 (4) 0.5000 0.01639 (17)
K3 0.0000 0.5000 0.2500 0.0185 (2)
s1 0.14717 (4) 0.35249 (4) 0.0000 0.01250 (16)
o1 0.08471 (11) 0.27438 (11) 0.0000 0.0223 (5)
02 0.20788 (9) 0.35411 (9) 0.18436 (18) 0.0218 (4)
c1 0.23115 (16) 0.44490 (16) 0.0000 0.0173 (6)
H1A 0.2838 0.4079 0.0000 0.021

H1B 0.2012 0.4852 0.1118 0.021

Selected Bond Lengths and Angles

Key intramolecular bond distances and angles within the methanesulfonate anion are

presented below, providing insight into its geometry.

Bond Length (A) Angle Degree (°)
S1-01 1.4556 (16) 01-S1-02 112.55 (7)
S1-02 1.4609 (12) 02-S1-02' 110.82 (10)
s1-C1 1.761 (2) 01-S1-C1 106.88 (9)
02-S1-C1 106.31 (7)

Symmetry transformations used to generate equivalent atoms.

Anisotropic Displacement Parameters

The anisotropic displacement parameters (A2) provide information on the vibrational motion of

the atoms in the crystal lattice.
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Atom yn U2z yss Uz U3 U2

K1 0.0159 (3)  0.0159(3) 0.0313(5)  0.000 0.000 0.000

K2 0.0163(3) 0.0163(3) 0.0166(3)  0.000 0.000 -0.0002 (2)
K3 0.0185(4) 0.0185(4) 0.0186(4)  0.000 0.000 0.000

s1 0.0131(3) 0.0119(3) 0.0125(3)  0.000 0.000 0.0002 (2)
o1 0.0238(9)  0.0231(9) 0.0199 (9)  0.000 0.000 -0.0084 (7)
02 0.0231(7) 0.0231(7) 0.0193(7) -0.0016 (5) -0.0016 (5) -0.0081 (5)
c1 0.0185(12) 0.0161(12) 0.0174 (12) 0.000 0.000 0.0018 (9)

Experimental Protocols
Synthesis and Crystallization of Potassium
Methanesulfonate

The synthesis of potassium methanesulfonate is achieved through a straightforward acid-base
neutralization reaction.

Synthesis and Crystallization Workflow.

A detailed protocol for obtaining single crystals suitable for X-ray diffraction is as follows:

o Neutralization: An aqueous solution of methanesulfonic acid (CH3SOsH) is carefully
neutralized with a stoichiometric amount of potassium hydroxide (KOH) in deionized water.
The reaction is exothermic and should be controlled by cooling in an ice bath.

o Concentration: The resulting solution of potassium methanesulfonate is heated to evaporate
the water, leading to the precipitation of the crude product.

o Recrystallization for Single Crystal Growth:

o The crude potassium methanesulfonate is dissolved in a minimum amount of hot
deionized water to create a saturated solution.
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o The hot solution is filtered to remove any insoluble impurities.

o The filtrate is allowed to cool slowly and undisturbed at room temperature. Slow cooling is
critical for the formation of large, well-defined single crystals.

o Once crystal growth appears to have ceased, the solution can be placed in a refrigerator
to maximize the yield.

o The resulting single crystals are isolated by filtration and washed with a small amount of
ice-cold deionized water to remove any residual soluble impurities.

o The crystals are then dried under vacuum.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.
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X-ray Diffraction Experimental Workflow.
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A suitable single crystal of potassium methanesulfonate was mounted on a Rigaku Oxford
Diffraction Xtalab Synergy S instrument.[2] The crystal was maintained at a constant
temperature of 150 K during data collection using a nitrogen stream. Diffraction data were
collected using molybdenum Ka radiation (A = 0.71073 A). The collected diffraction intensities
were then used to solve and refine the crystal structure using standard crystallographic
software packages.

Concluding Remarks

The detailed crystallographic data presented in this guide provides a foundational
understanding of the solid-state structure of potassium methanesulfonate. This information is
critical for researchers in materials science, crystallography, and pharmaceutical development,
as the crystal structure influences key properties such as solubility, stability, and bioavailability.
The experimental protocols outlined herein offer a basis for the synthesis and structural
verification of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7802857?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

